(R)-Taltobulin (also known as HTI-286) is a synthetic, tripeptide-like analog of the marine natural product hemiasterlin. It functions as a potent antimitotic agent by binding to tubulin and inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis. Unlike many other tubulin-targeting agents, (R)-Taltobulin is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, making it a valuable tool for research in resistant cell models.
The biological potency of Taltobulin is critically dependent on its (R)-configuration at the N,β,β-trimethyl-L-phenylalanine moiety. The corresponding (S)-enantiomer is over 470-fold less active, rendering racemic mixtures or impure preparations unsuitable for studies requiring consistent, high-potency tubulin inhibition. Furthermore, as a synthetic analog, (R)-Taltobulin offers a significant procurement advantage over its parent natural product, hemiasterlin, which is subject to the limited and variable supply associated with isolation from marine sponges. The availability of a defined, scalable chemical synthesis ensures lot-to-lot consistency and a reliable supply chain for long-term research and development projects.
The cytotoxic activity of Taltobulin is highly stereospecific. Direct comparison demonstrates that the (R)-enantiomer is significantly more potent than its (S)-counterpart, with an IC50 value of 0.36 nM compared to 170 nM for the (S)-enantiomer in L1210 murine leukemia cells. This vast difference in potency underscores the necessity of procuring the enantiomerically pure (R)-form for achieving maximal biological effect and experimental reproducibility.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | 0.36 nM ((R)-Taltobulin) |
| Comparator Or Baseline | (S)-Taltobulin: 170 nM |
| Quantified Difference | 472-fold greater potency |
| Conditions | L1210 murine leukemia cell line |
This justifies procuring the pure, more expensive (R)-enantiomer over an inactive (S)-form or a less potent, inconsistently performing racemic mixture.
(R)-Taltobulin (HTI-286) was developed as a synthetic improvement upon the natural product hemiasterlin. In a cell-free biochemical assay, (R)-Taltobulin inhibits the polymerization of purified tubulin with an IC50 of 1.4 µM, making it approximately 1.5-fold more potent than hemiasterlin (IC50 = 2.1 µM) under the same conditions.
| Evidence Dimension | Inhibition of Tubulin Assembly (IC50) |
| Target Compound Data | 1.4 µM |
| Comparator Or Baseline | Hemiasterlin: 2.1 µM |
| Quantified Difference | 1.5-fold greater potency |
| Conditions | In vitro polymerization of purified bovine brain tubulin |
This demonstrates that the synthetic analog is a more potent inhibitor at the direct target level, allowing researchers to use lower concentrations for the same biochemical effect, potentially reducing off-target interactions.
Unlike hemiasterlin, which must be isolated from natural sources, (R)-Taltobulin is produced via a well-documented, multi-step chemical synthesis. This provides a reliable and scalable production pathway, ensuring high purity, lot-to-lot consistency, and long-term availability—critical factors for multi-stage research, preclinical development, and use as a reliable standard.
| Evidence Dimension | Source & Supply Reliability |
| Target Compound Data | Accessible via scalable, documented chemical synthesis. |
| Comparator Or Baseline | Hemiasterlin: Dependent on extraction from marine sponges. |
| Quantified Difference | Consistent, scalable supply vs. limited, variable natural product isolation. |
| Conditions | Chemical manufacturing vs. natural product extraction. |
This ensures a stable and reproducible supply for long-term or large-scale studies, a key procurement advantage over compounds reliant on inconsistent natural product sourcing.
Given its sub-nanomolar cellular potency and improved biochemical activity over hemiasterlin, (R)-Taltobulin is an excellent positive control or benchmark compound in screens for novel antimitotic agents targeting the Vinca-peptide site on tubulin.
Because (R)-Taltobulin is a poor substrate for the P-glycoprotein transporter, it is a critical tool for studying cancer cell lines that have developed resistance to other tubulin inhibitors like taxanes or vinca alkaloids, allowing researchers to isolate non-P-gp-mediated resistance mechanisms.
The extreme potency of (R)-Taltobulin, combined with its synthetic accessibility, makes it a relevant payload for evaluation in ADC research. Its mechanism is well-suited for targeted delivery to cancer cells, a common application for the hemiasterlin class of molecules.